molecular formula C8H17NO B12983209 5-Methylazocan-5-ol

5-Methylazocan-5-ol

Cat. No.: B12983209
M. Wt: 143.23 g/mol
InChI Key: KRZXBLFDOYCDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylazocan-5-ol is a synthetic organic compound belonging to the azocane family, which are eight-membered nitrogen-containing heterocycles. This specific molecule features a hydroxyl group and a methyl substituent on the same carbon atom, classifying it as a tertiary alcohol. Compounds with this structure are of significant interest in medicinal chemistry and drug discovery as novel synthetic intermediates or scaffolds. Their eight-membered ring systems can be explored to create conformationally constrained molecules that interact with biological targets in unique ways, potentially leading to new pharmacological tools. Researchers might investigate this compound for its potential in developing enzyme inhibitors or receptor modulators. As with all such structures, handling should be conducted in a well-ventilated laboratory, and personal protective equipment should be worn. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Specifications * CAS Number : To be determined upon sourcing or synthesis. * Molecular Formula : C8H17NO * Molecular Weight : 143.23 g/mol * IUPAC Name : this compound Handling and Safety Refer to the Safety Data Sheet (SDS) for comprehensive hazard and safety information. This product is for research use only and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

5-methylazocan-5-ol

InChI

InChI=1S/C8H17NO/c1-8(10)4-2-6-9-7-3-5-8/h9-10H,2-7H2,1H3

InChI Key

KRZXBLFDOYCDJU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCNCCC1)O

Origin of Product

United States

Advanced Synthetic Methodologies for the Azocane Ring System

Strategic Approaches to Eight-Membered Nitrogen Heterocycle Construction

Accessing the azocane (B75157) skeleton requires strategic planning to overcome the inherent difficulties of forming medium-sized rings. Several conceptual approaches have proven effective, moving beyond simple cyclization to more sophisticated pathways.

Macrolactamization is a cornerstone strategy for the formation of large, ring-containing structures, including macrolactams which are cyclic amides. mdpi.comrsc.org This method involves the intramolecular cyclization of a linear precursor containing both an amine and a carboxylic acid (or an activated derivative) at its termini. mdpi.com The formation of the amide bond closes the ring, creating the desired macrocyclic structure. While widely used for larger rings, the principles of macrolactamization are foundational and adaptable for the synthesis of eight-membered systems like azocanes, particularly in the final ring-closing step of a multi-step synthesis. researchgate.netresearchgate.net The success of this approach often hinges on high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization and the use of potent activating agents for the carboxylic acid moiety. mdpi.com

Ring expansion offers a powerful and efficient pathway to medium-sized nitrogen heterocycles by starting with smaller, more easily synthesized rings. mdpi.comspringernature.com This strategy circumvents the challenges of direct 8-membered ring formation by leveraging the release of ring strain from a smaller cyclic precursor as a thermodynamic driving force. rsc.org For instance, methods have been developed for the construction of benzo-fused nitrogen heterocycles through the migratory ring expansion of metalated ureas derived from smaller rings like tetrahydroquinolines. mdpi.comchemistryviews.org This process can transform a 6-membered ring into a 9-membered one, demonstrating the utility of this approach for accessing medium-ring systems. mdpi.com Another example involves the use of bicyclic azetidinium intermediates, which can be opened by various nucleophiles to furnish trifluoromethyl-substituted azocanes from piperidine (B6355638) precursors. researchgate.net These strategies provide rapid access to complex molecular architectures that would be difficult to assemble otherwise. chemistryviews.org

Tandem reactions, where multiple bond-forming events occur in a single operation, provide an elegant and efficient route to complex molecules. For azocane synthesis, tandem cycloaddition-fragmentation pathways are particularly effective. acs.orgnih.gov In this approach, a cycloaddition reaction first constructs a bicyclic or polycyclic intermediate, which then undergoes a programmed fragmentation to reveal the desired eight-membered ring. This sequence allows for the controlled formation of the challenging medium-sized ring from more stereochemically defined precursors. A prominent example is the rhodium-catalyzed process involving N-cyclopropylacrylamides, where an initial cycloaddition is followed by a fragmentation to deliver the azocane product, a process that is equivalent to a (7+1) cycloaddition. nih.gov

Transition Metal-Catalyzed Azocane Synthesis

Transition-metal catalysis has revolutionized the synthesis of complex cyclic systems, and azocanes are no exception. acs.orgresearchgate.net Catalysts based on metals like rhodium, nickel, and copper enable the use of novel starting materials and reaction pathways that are inaccessible through traditional methods. mdpi.comacs.orgrsc.org These catalyzed reactions often proceed with high efficiency and selectivity, providing direct and modular entries to functionalized azocanes. acs.orgnih.gov

A particularly powerful method for the direct and modular synthesis of substituted azocanes is a rhodium-catalyzed cycloaddition-fragmentation sequence. acs.orgnih.govnih.gov This process utilizes readily available N-cyclopropylacrylamides as starting materials. acs.orgacs.org When these substrates are exposed to a cationic rhodium(I) catalyst under a carbon monoxide atmosphere, they undergo a transformation to produce functionalized azocanes in good to excellent yields. acs.orgnih.gov This methodology is significant as it expands the range of catalytic processes beyond simple C-C bond-forming eliminations, harnessing intermediates for fragmentation pathways instead. nih.gov

The scope of this reaction is broad, tolerating a range of substituents on the acrylamide (B121943) component. acs.org

Table 1: Scope of Rhodium-Catalyzed Azocane Synthesis from Substituted Acrylamides. acs.orgnih.gov
EntrySubstrate (N-cyclopropylacrylamide derivative)R² SubstituentProduct (Azocane)Yield (%)
14aH7a74
24bMethyl7b80
34cPhenyl7c81
44d4-Fluorophenyl7d75
54eN(Me)Boc7e84

The protocol also accommodates substitution on the cyclopropane (B1198618) ring, although this can sometimes require modified reaction conditions to achieve optimal results. nih.gov

Table 2: Rhodium-Catalyzed Synthesis with Substituted Aminocyclopropanes. nih.gov
EntrySubstrateProductYield (%)Diastereomeric Ratio
1trans-4g7g63-
2trans-4h7h66-
3trans-4i7i60-
4trans-4j7j61-
5trans-4k7k544:1

The mechanism of the rhodium-catalyzed azocane synthesis is a sophisticated sequence involving several key steps. acs.orgnih.gov The catalytic cycle is initiated by the reaction of a cationic Rh(I) complex with the N-cyclopropylacrylamide substrate. nih.govnih.gov

The key mechanistic steps are:

Directed Oxidative Addition : The carbonyl group on the substrate directs the rhodium catalyst to insert into the less sterically hindered proximal C-C bond of the cyclopropane ring. This step also involves the insertion of a molecule of carbon monoxide (CO), leading to the formation of a crucial rhodacyclopentanone intermediate. acs.orgnih.govnih.gov

Alkene Insertion : The tethered alkene component of the substrate then inserts into the rhodium-carbon bond of the rhodacyclopentanone intermediate. acs.orgnih.gov This forms a transient bicyclic rhodium complex.

Fragmentation : Instead of undergoing a typical reductive elimination, the bicyclic intermediate undergoes fragmentation. This step breaks a carbon-nitrogen bond and leads to the formation of the eight-membered azocane ring. nih.gov

Catalyst Regeneration : The rhodium catalyst is regenerated, allowing it to re-enter the catalytic cycle.

A significant finding from mechanistic and stereochemical studies is that the alkene insertion into the rhodacyclopentanone intermediate can be a reversible process. acs.orgnih.govnih.gov This observation provides critical insight into a fundamental step that is relevant to a growing number of C-C bond activation methodologies. nih.gov

Rhodium-Catalyzed Cycloaddition-Fragmentation Sequences

Utilization of N-Cyclopropylacrylamides as Key Precursors

A modular and direct route to functionalized azocanes has been developed utilizing a rhodium-catalyzed cycloaddition-fragmentation sequence with N-cyclopropylacrylamides as key starting materials. acs.orgnih.gov This method provides a concise entry to the azocane skeleton, which is prevalent in various biologically significant molecules. acs.org

The process involves reacting N-cyclopropylacrylamides with a cationic Rh(I) catalyst, typically ligated with phosphines, under a carbon monoxide (CO) atmosphere. acs.orgnih.govresearchgate.net This reaction is proposed to proceed through the formation of a rhodacyclopentanone intermediate, which is generated via the directed insertion of the Rh(I) catalyst into a proximal C-C bond of the cyclopropane ring. researchgate.netrsc.orgchimia.ch Following the generation of the rhodacyclopentanone, a subsequent insertion of the tethered alkene component occurs, which is then followed by fragmentation to yield the eight-membered azocane ring. acs.orgresearchgate.net

Mechanistic studies, including deuterium (B1214612) labeling, have provided significant insights. acs.org It has been demonstrated that the alkene insertion into the rhodacyclopentanone intermediate can be a reversible process. acs.orgnih.govresearchgate.net The regioselectivity of the initial C-C bond activation is influenced by the stereochemistry of the cyclopropane precursor, which in turn dictates the final structure of the azocane product. chimia.ch For instance, cis- and trans-1,2-disubstituted cyclopropanes can lead to different regioisomers, a phenomenon explained by the reversibility of rhodacyclopentanone formation, allowing for equilibration to a thermodynamically favored intermediate before the final fragmentation step. rsc.org

Precursor TypeCatalyst SystemKey IntermediateReaction TypeSignificance
N-CyclopropylacrylamidesCationic Rh(I) with phosphine (B1218219) ligandsRhodacyclopentanoneCycloaddition-FragmentationProvides direct, modular access to functionalized azocanes. acs.orgchimia.ch

Nickel-Catalyzed Annulation Reactions for Azocane Formation

Nickel-catalyzed annulation reactions represent a powerful strategy for constructing cyclic systems, including nitrogen heterocycles. rsc.org These reactions often proceed through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination steps. nih.govresearchgate.net While nickel-catalyzed reductive coupling reactions are widely utilized for building various molecular scaffolds, their application to form azocane rings specifically is an area of emerging development. nih.govdntb.gov.ua

Methodologies such as Ni-catalyzed C-H/N-H oxidative annulation of aromatic amides with alkynes have been successfully employed to create 1(2H)-isoquinolinones, demonstrating the capability of nickel to facilitate the formation of N-heterocyclic rings. rsc.org The mechanism of these annulations can be complex, and detailed studies have helped to clarify the catalytic cycle, which can involve Ni(0)/Ni(II) intermediates. nih.govresearchgate.net The choice of ligands, such as N-ligands or P-ligands, can significantly influence the reaction, promoting steps like oxidative addition or facilitating the final reductive elimination to deliver the desired product. nih.govresearchgate.net

In the context of eight-membered rings, nickel-catalyzed [4+2+2] annulation reactions have been used to construct bicyclic ketones, showcasing the potential for forming larger ring systems. acs.org While this specific example leads to carbocycles, the underlying principles of nickel-catalyzed cycloadditions are applicable to the synthesis of N-heterocycles. dntb.gov.ua The development of nickel-catalyzed domino annulation/coupling reactions provides a pathway to construct complex architectures like oxindole (B195798) analogues, further highlighting the versatility of this approach. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling and Cycloaddition Integration

Palladium-catalyzed reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orglibretexts.org Reactions such as the Suzuki, Negishi, and Stille couplings are cornerstones of synthetic chemistry, enabling the construction of complex molecules under mild conditions with high functional group tolerance. nobelprize.orgorganic-chemistry.orgmdpi.com

A significant application of palladium catalysis in the synthesis of the azocane ring system is the two-carbon homologation of piperidines. researchgate.net This method involves a palladium-catalyzed allylic amine rearrangement that efficiently expands a six-membered piperidine ring into an eight-membered azocane. The process is notable for its mild conditions and its ability to proceed with high enantioretention, making it valuable for the synthesis of chiral azocanes. researchgate.net

Furthermore, intramolecular palladium-catalyzed reactions, such as the Heck reaction, have been integrated into one-pot sequences to construct complex heterocyclic systems. For example, an initial multicomponent reaction can be followed by an intramolecular Heck reaction to assemble tetrahydroisoquinoline frameworks. beilstein-journals.org This integration of cross-coupling and cycloaddition steps showcases the modularity and efficiency of palladium catalysis in building diverse molecular architectures. The carbonylative Stille reaction, a variant where a carbonyl group is inserted during the coupling, further expands the utility of these methods. libretexts.org

Sustainable and Green Chemistry Approaches in Azocane Ring Formation

In line with the principles of green chemistry, recent synthetic efforts have focused on developing more sustainable routes to azocane and other heterocyclic scaffolds. These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials.

One-Pot Synthetic Protocols

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. frontiersin.org This strategy has been applied to the synthesis of complex heterocyclic systems. For example, a one-pot, three-component reaction has been developed to produce oxazepine-quinazolinone bis-heterocyclic scaffolds with high purity and excellent yields without the need for a catalyst. frontiersin.org

In the context of azocanes, a one-pot method has been reported for the synthesis of a benzoazocane derivative. nih.gov This reaction proceeds via a 1,4-addition mechanism and, despite a modest yield in the reported instance, represents an interesting and direct approach to this class of compounds. nih.gov Similarly, multi-step one-pot sequences combining Ugi-azide reactions with subsequent intramolecular Heck reactions have been devised for the synthesis of tetrazole-containing tetrahydroisoquinolines, demonstrating the power of this approach to rapidly build molecular complexity. beilstein-journals.org

Sustainable ApproachKey PrincipleExample ApplicationAdvantage
One-Pot SynthesisMultiple reaction steps in a single flask.Synthesis of benzoazocane derivatives and oxazepine-quinazolinones. frontiersin.orgnih.govReduces solvent use, purification steps, and overall waste. frontiersin.org
Microwave-Assisted SynthesisUse of microwave irradiation for heating.Accelerated synthesis of azetidines and pyrazolines. researchgate.netugm.ac.idDramatically reduces reaction times and often increases yields. nih.gov
Metal-Free SynthesisAvoidance of transition metal catalysts.Ring-expansion of piperidines to α-trifluoromethyl azocanes. researchgate.netnih.govEliminates toxic metal waste and associated purification costs. researchgate.net

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a key technology in green chemistry and drug discovery. nih.govrsc.org By using microwave irradiation instead of conventional heating, MAOS can dramatically reduce reaction times, often from hours or days to mere minutes. nih.gov This rapid and efficient heating can also lead to higher product yields and improved purity. rsc.org

The benefits of MAOS have been demonstrated in the synthesis of a wide variety of nitrogen-containing heterocycles. rsc.orgmdpi.com For instance, a facile microwave-assisted method has been developed for the synthesis of azetidines in aqueous media, a green solvent. researchgate.net The synthesis of pyrazoline derivatives has also been significantly accelerated using microwave irradiation, with cyclization steps being completed in a fraction of the time required by conventional methods. ugm.ac.id While specific applications to 5-methylazocan-5-ol are not extensively detailed, the principles of MAOS are broadly applicable to heterocyclic synthesis and offer a promising avenue for enhancing the efficiency and sustainability of azocane ring formation. nih.gov

Metal-Free and Solvent-Free Methodologies

A major goal of green chemistry is to minimize or eliminate the use of toxic and expensive transition metal catalysts and volatile organic solvents. proquest.com This has led to the development of metal-free and solvent-free synthetic routes.

A notable example in azocane synthesis is the metal-free ring expansion of 2-(trifluoropropan-2-ol) piperidines to generate α-trifluoromethyl azocanes. researchgate.netnih.gov This reaction proceeds through a bicyclic azetidinium intermediate and allows for the introduction of various nucleophiles with excellent stereoselectivity and good yields. nih.gov The absence of a metal catalyst simplifies product purification and reduces environmental impact. nih.gov Similarly, metal-free methods have been developed for the synthesis of related azocine (B12641756) structures. researchgate.net Catalyst-free approaches, sometimes using water as a solvent, have also been explored for the synthesis of other sulfur-containing heterocycles, highlighting a broader trend towards greener synthetic protocols.

Reactions in Aqueous Media

The use of aqueous media in organic synthesis aligns with the principles of green chemistry, offering an alternative to hazardous organic solvents. scielo.org.co For the synthesis of saturated cyclic amines like azocanes, several green methodologies have been explored. nih.govnih.govmdpi.com

One-pot cyclocondensation of primary amines with alkyl dihalides in an alkaline aqueous medium, often accelerated by microwave irradiation, provides a direct route to nitrogen-containing heterocycles. mdpi.com While broadly applicable, the efficiency for forming an eight-membered ring like azocane would depend on the specific substrates and conditions to favor intramolecular cyclization over polymerization.

Nickel-catalyzed reactions in water represent another frontier, encompassing a wide range of transformations including C-C and C-X bond formations. rsc.org However, a significant challenge is the instability of many nickel complexes in water, which can lead to catalyst deactivation. rsc.org The application of these methods to azocane synthesis is an area of ongoing research.

A review of green synthetic routes highlights several techniques applicable to saturated cyclic amines, including reactions in aqueous media, which could be adapted for the synthesis of functionalized azocanes. nih.govnih.gov

Stereoselective and Enantioselective Synthesis of Substituted Azocanes

Controlling the stereochemistry of substituents on the flexible azocane ring is a formidable task, crucial for creating specific, biologically active compounds. researchgate.net

A variety of catalytic systems have been developed to achieve stereocontrol in the synthesis of eight-membered rings. While not always targeting azocanes directly, these methods for analogous lactones and O-heterocycles provide a blueprint for potential application. researchgate.netacs.orgrsc.org For instance, a rhodium-catalyzed intramolecular reductive amination of N-Boc-protected aminoketones has been shown to produce enantioselective azocanes in high yields. vulcanchem.com

A modular approach using a rhodium-catalyzed cycloaddition–fragmentation of N-cyclopropylacrylamides offers access to a range of substituted azocanes. acs.orgacs.org This method demonstrates good functional group tolerance and, in some cases, diastereoselectivity. acs.org

Catalyst SystemSubstrate TypeProduct TypeStereocontrolYieldRef
Rhodium/PhosphineN-Boc-protected aminoketonesEnantioselective AzocanesAsymmetric Hydrogenation78-92% vulcanchem.com
Rh(I)/Phosphine/CON-cyclopropylacrylamidesSubstituted AzocanesDiastereoselective54-74% acs.org
Chiral Squaramide/DBUβ,γ-unsaturated α-ketoesters & ynonesChiral 8-membered O-heterocyclesEnantioselective85% acs.org

Chiral Pool Strategies in Azocane Construction

Chiral pool synthesis leverages readily available, enantiomerically pure natural products such as amino acids, sugars, or terpenes as starting materials. wikipedia.org This strategy can significantly improve the efficiency of a total synthesis by incorporating a pre-existing chiral center. wikipedia.org

While specific examples detailing the synthesis of this compound using this approach are not available, the general principles are well-established for other nitrogen heterocycles. For example, chiral, nonracemic 2-substituted pyrrolidines and piperidines have been synthesized in a few steps from the chiral pool starting material (R)-phenylglycinol. researchgate.net Similarly, L-proline has been used as a starting point for the synthesis of 4-substituted α-trifluoromethyl azepanes via a ring expansion strategy. researchgate.net The adaptation of such strategies, perhaps starting from a chiral amino alcohol or lactam, could provide a viable pathway to enantiomerically pure substituted azocanes.

Asymmetric Catalysis for Controlled Azocane Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including eight-membered rings. Various catalytic systems have been successfully employed for the formation of azocane precursors and related heterocycles.

Organocatalysis: Chiral organocatalysts, such as bifunctional iminophosphoranes, have been used to construct chiral seven- and eight-membered rings with high stereocontrol under mild conditions. scilit.com These catalysts can operate through different mechanisms to orchestrate the cyclization of substrates for different ring sizes. scilit.com

Metal Catalysis:

Rhodium Catalysis: As mentioned, rhodium catalysts are effective for the asymmetric hydrogenation of aminoketones to yield chiral azocanes. vulcanchem.com

Palladium Catalysis: Ligand-controlled palladium catalysis offers the potential for diastereodivergent synthesis, allowing access to different stereoisomers of a target molecule. vulcanchem.com

Copper Catalysis: Copper(I) iodide, in conjunction with a chiral ligand like N-PINAP, has been used in the enantioselective synthesis of axially chiral allenes, with azocane being identified as an effective cyclic amine reactant in the process. thieme-connect.com

A notable development is the enantioselective Michael addition–ring expansion cascade reaction using bifunctional aminocatalysts to prepare functionalized eight-membered benzolactams, which are structurally related to benzo-fused azocanes. researchgate.net

Catalyst TypeReactionProductEnantiomeric Excess (ee)Ref
Bifunctional IminophosphoraneEnantioselective CyclizationChiral 7- & 8-membered ringsHigh scilit.com
Dinuclear ZincAsymmetric Michael Addition/CyclizationCyclic tertiary α-hydroxyketones79-96% researchgate.net
Bifunctional AminocatalystMichael addition/Ring expansion8-membered BenzolactamsHigh researchgate.net

Diastereoselective Transformations Leading to Azocane Derivatives

Achieving diastereoselectivity in the synthesis of polysubstituted azocanes is crucial for defining the relative stereochemistry of multiple chiral centers. Several methods have been developed to this end.

One-pot reactions, such as the Au(I)-catalyzed cyclization and subsequent [4+4] annulation of enyne-amides and ynones, have been shown to produce 4,5-dihydrofuro[2,3-b]azocin-6-one derivatives with excellent diastereoselectivity. researchgate.net Another example involves a diastereoselective intramolecular acid-catalyzed cyclization of a polycyclic azocane derivative, which was studied using computational methods to explore the reaction profile. chemrxiv.org

Furthermore, ring expansion strategies can offer diastereoselective access to azocane frameworks. For instance, trifluoromethyl-substituted azocanes can be accessed from piperidine precursors via the opening of a bicyclic azetidinium intermediate with various nucleophiles, proceeding with excellent regio- and diastereoselectivity. researchgate.net

Specific Synthetic Routes to 5 Methylazocan 5 Ol and Cognate Hydroxyazocanes

Regioselective Introduction of Hydroxyl Functionality onto Azocane (B75157) Scaffolds

The selective placement of a hydroxyl group on a pre-formed azocane ring is a critical step in the synthesis of hydroxyazocanes. One powerful and modern approach is the use of organocatalysis for C-H hydroxylation. This method allows for the direct conversion of a C-H bond to a C-OH group, often with high regioselectivity. For instance, amine-catalyzed C-H oxidation has been shown to be effective for the remote hydroxylation of compounds containing oxidation-sensitive functional groups. nih.gov This approach could potentially be applied to an N-protected 5-methylazocane to introduce a hydroxyl group at a specific position, governed by the catalyst and the steric and electronic environment of the azocane ring.

Another strategy involves the use of enzymes, such as P450 monooxygenases, which can catalyze the hydroxylation of C-H bonds with high regio- and enantioselectivity under mild, environmentally friendly conditions. researchgate.net While not specifically documented for 5-methylazocane, this biocatalytic approach offers a promising avenue for the selective introduction of a hydroxyl group.

Preparation of Positional Isomers of Methylhydroxyazocanes (e.g., 5-methylazocan-4-ol)

The synthesis of positional isomers, such as 5-methylazocan-4-ol (B12976326), provides valuable insight into the chemical strategies that can be adapted for the synthesis of 5-Methylazocan-5-ol. A documented synthesis of 5-methylazocan-4-ol starts from a corresponding oxoazocane precursor. google.com

A key intermediate in the synthesis of 5-methylazocan-4-ol is tert-butyl 5-methyl-4-oxo-azocane-1-carboxylate. This intermediate is prepared and then reduced to the desired hydroxyazocane. google.com A plausible analogous route to this compound would involve the synthesis of tert-butyl 5-methyl-5-oxo-azocane-1-carboxylate. The synthesis of the positional isomer 5-methylazocan-4-ol is outlined below:

Table 1: Synthesis of 5-methylazocan-4-ol from an Oxoazocane Precursor google.com

Step Reactant Reagents and Conditions Product Yield
1 tert-butyl 5-methyl-4-oxo-azocane-1-carboxylate NaBH₄, EtOH, 18 °C, 2 hr tert-butyl 4-hydroxy-5-methyl-azocane-1-carboxylate 86.86%

This table is based on the synthesis of a positional isomer and is presented for illustrative purposes.

The reduction of a ketone, such as an oxoazocane, to a secondary alcohol can create a new stereocenter. Controlling the stereochemistry of this reduction is crucial for obtaining a specific diastereomer or enantiomer. Various methods are available for the diastereoselective and enantioselective reduction of ketones. wikipedia.orgbham.ac.ukrsc.org

For diastereoselective reductions, reagents like sodium borohydride (B1222165) can be used, often in the presence of a chelating agent to direct the hydride attack from a specific face of the molecule. The Narasaka-Prasad reduction, for example, employs a boron chelating agent to achieve syn-diol products from β-hydroxy ketones. wikipedia.org In the context of azocane synthesis, the inherent chirality of a substituted ring could direct the stereochemical outcome of a ketone reduction.

For enantioselective reductions, chiral catalysts are employed. Oxazaborolidine catalysts, often referred to as CBS catalysts, are highly effective for the asymmetric reduction of ketones with borane, yielding alcohols with high enantioselectivity. nih.gov Transition metal catalysts with chiral ligands are also widely used for the transfer hydrogenation of ketones, providing another powerful tool for establishing the desired stereochemistry. wikipedia.org

Table 2: Examples of Reagents for Stereoselective Ketone Reduction

Reduction Type Reagent/Catalyst System Typical Substrate Outcome
Diastereoselective NaBH₄, CeCl₃ α,β-Unsaturated Ketones Selective 1,2-reduction
Diastereoselective Narasaka-Prasad Reduction (BBu₂OMe, NaBH₄) β-Hydroxy Ketones syn-Diols wikipedia.org
Enantioselective CBS Catalyst (Oxazaborolidine), Borane Prochiral Ketones Chiral Alcohols nih.gov

Methodologies for Methyl Group Introduction on the Azocane Ring

The introduction of a methyl group onto the azocane ring can be achieved through several synthetic strategies. One common method involves the alkylation of an enolate generated from a corresponding ketone. For instance, an N-protected azocan-5-one could be treated with a base like lithium diisopropylamide (LDA) to form an enolate, which can then be reacted with a methylating agent such as methyl iodide.

Another approach is the N-alkylation of the azocane nitrogen, followed by rearrangement or other transformations. Early methods for the synthesis of methyl-substituted octahydroazocines involved the N-alkylation of azocane with methyl iodide under phase-transfer conditions. vulcanchem.com More modern approaches might utilize metal-catalyzed cross-coupling reactions to introduce a methyl group at a specific position on the ring.

Orthogonal Protection and Deprotection Strategies for Hydroxyl and Amine Functions (e.g., Boc-protection)

In the synthesis of complex molecules like this compound, which contains both a hydroxyl and an amine group, the use of protecting groups is essential to prevent unwanted side reactions. organic-chemistry.org An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others. numberanalytics.comlibretexts.orgthieme-connect.de

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent. google.comnih.gov This makes it orthogonal to many hydroxyl protecting groups that are removed under basic or hydrogenolytic conditions.

For the hydroxyl group, a variety of protecting groups are available, such as silyl (B83357) ethers (e.g., TBDMS), which are typically removed with fluoride (B91410) ions, or benzyl (B1604629) ethers, which are cleaved by hydrogenolysis. numberanalytics.com The choice of protecting groups depends on the specific reaction sequence and the stability of the protecting groups to the planned reaction conditions.

Table 3: Common Orthogonal Protecting Group Pairs

Amine Protecting Group Removal Conditions Orthogonal Hydroxyl Protecting Group Removal Conditions
Boc (tert-butoxycarbonyl) Acidic (e.g., TFA, HCl) google.comnih.gov TBDMS (tert-butyldimethylsilyl) Fluoride ion (e.g., TBAF) numberanalytics.com
Cbz (Carboxybenzyl) Hydrogenolysis (e.g., H₂, Pd/C) Acetyl Basic (e.g., K₂CO₃, MeOH)

Reaction Chemistry and Functional Group Transformations of 5 Methylazocan 5 Ol

Reactivity Profile of the Azocane (B75157) Nitrogen Atom

The nitrogen atom in the azocane ring of 5-Methylazocan-5-ol is a tertiary amine. As such, it is expected to be nucleophilic and basic.

N-Alkylation and N-Acylation Reactions

In principle, the lone pair of electrons on the nitrogen atom can attack electrophiles.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) would be expected to yield a quaternary ammonium salt. The rate of this reaction would depend on the nature of the alkylating agent and the reaction conditions.

N-Acylation: Acylation with acyl chlorides or anhydrides is generally difficult with tertiary amines as there is no proton to be removed after the initial addition. However, reaction with certain acylating agents under specific conditions could lead to the formation of an acylammonium salt, which may be unstable.

Formation of Amine Derivatives and Quaternary Salts

As a tertiary amine, this compound can be converted into various derivatives.

Amine Oxides: Oxidation with reagents like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) would likely form the corresponding N-oxide.

Quaternary Ammonium Salts: As mentioned, N-alkylation leads to the formation of quaternary ammonium salts. These salts are permanently charged, regardless of the pH of their solution. wikipedia.org The properties of these salts, such as their solubility and reactivity, would depend on the counter-ion and the alkyl group introduced.

General Reactivity of Tertiary Amines

Reaction Type Reagent Example Expected Product
N-Alkylation Methyl Iodide (CH₃I) 5-Methyl-5-hydroxyazocane-1-ium iodide

Chemical Transformations at the Hydroxyl Group

The hydroxyl group in this compound is a tertiary alcohol. This structural feature significantly influences its reactivity.

Esterification and Etherification Reactions

Esterification: Direct esterification of tertiary alcohols, such as the one in this compound, with carboxylic acids under typical Fischer esterification conditions (acid catalyst) is generally not feasible due to steric hindrance and the propensity for elimination reactions under acidic conditions. masterorganicchemistry.com Conversion to an ester would likely require the use of a more reactive acylating agent, such as an acyl chloride or anhydride, often in the presence of a non-nucleophilic base.

Etherification: Similar to esterification, acid-catalyzed etherification with other alcohols is problematic for tertiary alcohols. Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is also not possible for tertiary alcohols due to competing elimination reactions.

Controlled Oxidation Reactions to Ketones and Carboxylic Acids

The hydroxyl group in this compound is attached to a carbon atom that has no hydrogen atoms. Therefore, this tertiary alcohol cannot be oxidized to a ketone or a carboxylic acid under standard conditions. Strong oxidizing agents under harsh conditions would likely lead to the cleavage of carbon-carbon bonds and decomposition of the molecule.

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

Nucleophilic substitution at the tertiary carbon bearing the hydroxyl group is possible, typically proceeding through an Sₙ1 mechanism. This involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a tertiary carbocation. This carbocation can then be attacked by a nucleophile. However, competing elimination (E1) reactions to form an alkene are often a major side reaction, particularly with strong bases or high temperatures.

Expected Reactivity of the Tertiary Hydroxyl Group

Reaction Type Feasibility Notes
Fischer Esterification Unlikely Steric hindrance and competing elimination.
Oxidation to Ketone Not Possible Tertiary alcohol lacks an alpha-hydrogen.

Influence of Ring Strain and Conformation on Reactivity

The reactivity of this compound is intrinsically linked to the conformational preferences and inherent strain of the eight-membered azocane ring. Unlike smaller, more rigid cyclic systems, medium-sized rings like azocane exhibit a higher degree of conformational flexibility, which significantly impacts the orientation of substituents and the feasibility of certain reaction pathways.

The azocane ring can adopt several low-energy conformations, including boat-chair and twist-chair forms. The presence of a methyl and a hydroxyl group on the same carbon atom (C5) introduces specific steric and electronic effects that influence the conformational equilibrium. The relative orientation of the nitrogen lone pair and the C5 substituents is of particular importance.

A key feature of 8-membered rings containing heteroatoms at positions 1 and 5 is the potential for transannular interactions . In the case of this compound, this would involve the interaction between the nitrogen atom (N1) and the hydroxyl group at C5. Such through-space interactions can influence the basicity of the nitrogen and the reactivity of the hydroxyl group. For the closely related N-aryl-5-azocanones, studies have shown that transannular interactions between the nitrogen and the carbonyl group are significant and can be quantified. This suggests that in this compound, the nitrogen lone pair can approach the C5 carbon, potentially influencing the stability of carbocation intermediates that might form at this position during reactions.

The strain within the azocane ring, a combination of angle strain, torsional strain, and transannular strain, also plays a critical role. The construction of eight-membered N-heterocycles is known to be challenging due to unfavorable entropic and enthalpic factors. This inherent strain can be either a hindrance or a driving force in chemical reactions. For instance, reactions that lead to a release of ring strain will be thermodynamically favored.

Furthermore, the conformation of the ring dictates the accessibility of the hydroxyl and methyl groups to incoming reagents. In certain conformations, these groups may be shielded by the rest of the ring, thus hindering their reactivity. Conversely, other conformations may expose these functional groups, making them more susceptible to attack. The interplay between these conformational factors ultimately governs the kinetic and thermodynamic outcomes of reactions involving this compound.

Derivatization Strategies for Structural Modification and Functionalization

The presence of both a tertiary amine and a tertiary alcohol functional group in this compound offers multiple avenues for derivatization, allowing for the introduction of diverse functionalities and the modulation of its physicochemical properties. Strategies for its modification can target the nitrogen atom, the hydroxyl group, or both.

N-Substitution Reactions:

The nitrogen atom of the azocane ring is a nucleophilic center and can readily undergo a variety of substitution reactions. These reactions are fundamental for introducing a wide range of substituents, thereby altering the molecule's steric and electronic properties.

Reaction TypeReagents and ConditionsProduct Type
N-Alkylation Alkyl halides (e.g., CH₃I, C₂H₅Br) in the presence of a weak baseN-Alkyl-5-methylazocan-5-ol
N-Acylation Acyl chlorides or anhydrides (e.g., acetyl chloride, acetic anhydride) in the presence of a baseN-Acyl-5-methylazocan-5-ol
Reductive Amination Aldehydes or ketones in the presence of a reducing agent (e.g., NaBH₃CN)N-Alkyl-5-methylazocan-5-ol
Michael Addition α,β-Unsaturated carbonyl compoundsN-(3-Oxoalkyl)-5-methylazocan-5-ol

These N-substituted derivatives can exhibit altered biological activities and physical properties compared to the parent compound.

O-Substitution and Elimination Reactions:

The tertiary hydroxyl group at the C5 position is another key site for functionalization. However, its tertiary nature makes it resistant to oxidation under standard conditions.

Reaction TypeReagents and ConditionsProduct Type
O-Acylation (Esterification) Acyl chlorides or anhydrides, often with a catalyst (e.g., DMAP)5-Acyloxy-5-methylazocane
O-Alkylation (Etherification) Strong base (e.g., NaH) followed by an alkyl halide5-Alkoxy-5-methylazocane
Dehydration Strong acid (e.g., H₂SO₄) and heat5-Methyl-1,2,3,4,7,8-hexahydroazocine and isomers
Substitution (via activation) Reagents like SOCl₂ or PBr₃ to convert the OH to a better leaving group, followed by nucleophilic substitution5-Halo-5-methylazocane

Dehydration reactions are particularly interesting as they can lead to the formation of various unsaturated azocane derivatives, with the regioselectivity being influenced by the reaction conditions and the stability of the resulting alkenes.

Ring-Chain Tautomerism:

An intriguing possibility for this compound is the existence of a ring-chain tautomeric equilibrium . In this scenario, the cyclic amino alcohol could exist in equilibrium with an open-chain amino ketone. This phenomenon is known to occur in other hydroxy-ketone systems. The position of this equilibrium would be influenced by factors such as solvent polarity and temperature. While not definitively reported for this specific compound, it represents a potential reactive pathway and a consideration in its chemical behavior.

Structural Elucidation and Conformational Analysis of Hydroxyazocane Systems

X-ray Crystallographic Studies of Azocane (B75157) Derivatives

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and conformational arrangements.

The eight-membered azocane ring is highly flexible and can adopt several low-energy conformations, such as the boat-chair (BC), twist-boat-chair (TBC), crown, and boat-boat. The specific conformation adopted in the crystalline state is influenced by the substitution pattern on the ring and the intermolecular forces present in the crystal lattice.

High-resolution X-ray diffraction studies on azocane derivatives reveal the precise geometry of the ring. For instance, analysis of a substituted trifluoromethyl azocane derivative showed a specific, stable conformation in its crystal structure. researchgate.net The determination of exact bond angles and torsion angles allows for a quantitative assessment of the intrinsic strain within the molecule. Strain in cyclic molecules arises from deviations from ideal bond angles (angle strain), steric hindrance between atoms across the ring (transannular strain), and eclipsing interactions along C-C and C-N bonds (torsional strain). saskoer.cawikipedia.org In azocane systems, the ring puckers to minimize these strains, but a complete elimination is often not possible, leading to a higher internal energy compared to acyclic analogues. osti.gov The strain energy can be computationally calculated and correlated with the observed crystallographic data to understand the conformational preferences. nih.gov

Table 1: Representative Crystallographic Parameters for an Azocane Derivative Note: This table is illustrative, based on typical data for substituted azocane rings, as specific data for 5-Methylazocan-5-ol is not publicly available.

Parameter Value Significance
Crystal System Monoclinic Describes the basic crystal shape.
Space Group P2₁/c Defines the symmetry elements within the crystal.
Ring Conformation Boat-Chair Indicates the lowest energy conformation in the solid state.
Average C-N-C Angle 115.2° Deviation from ideal sp³ angle (109.5°) indicates angle strain.
Average C-C-C Angle 114.8° Deviation from ideal sp³ angle indicates angle strain.
Key Torsion Angles Varies Defines the specific puckering of the eight-membered ring.

The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by intermolecular interactions. rsc.org In hydroxyazocane systems like this compound, the hydroxyl (-OH) and the secondary amine (N-H) groups are capable of acting as both hydrogen bond donors and acceptors. Consequently, hydrogen bonding is a dominant force in their crystal structures. acs.org

These hydrogen bonds can lead to the formation of well-defined supramolecular motifs, such as chains or dimeric structures. mdpi.comresearchgate.net For example, the hydroxyl group of one molecule can form a strong O-H···N hydrogen bond with the nitrogen atom of a neighboring molecule. Similarly, the N-H group can donate a hydrogen bond to the hydroxyl oxygen of another molecule (N-H···O). These interactions create a robust network that stabilizes the crystal lattice. rsc.orgmdpi.com The analysis of these interactions provides insight into how the molecule recognizes and assembles with its neighbors, a key aspect of crystal engineering.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution, providing information on connectivity, conformation, and stereochemistry. nih.govnih.gov

For this compound, a complete assignment of proton (¹H) and carbon (¹³C) signals is the first step. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. Carbons and protons attached to or near these heteroatoms are typically deshielded and resonate at a higher frequency (downfield). libretexts.orgyoutube.com

Advanced 2D NMR techniques are crucial for unambiguous assignment:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), mapping the H-C-C-H framework.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms (¹J-coupling), definitively linking each proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²J and ³J-coupling), which is vital for identifying quaternary carbons (like C5 in this compound) and piecing together the molecular skeleton. scielo.brmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly powerful for stereochemical and conformational analysis. It detects protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds. libretexts.orgnanalysis.com For a flexible eight-membered ring, NOESY can reveal which protons are on the same side of the ring, helping to determine both the relative stereochemistry and the predominant solution-state conformation. youtube.comresearchgate.netipb.pt

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values in CDCl₃ based on general principles and data from similar aliphatic alcohols and amines. Actual values may vary.

Atom Position Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm) Key HMBC/NOESY Correlations
N-H 1.5-2.5 (broad) - NOE to H4, H6
C2-H₂ 2.6-2.8 ~48 HMBC to C8, C3
C3-H₂ 1.4-1.6 ~27 HMBC to C2, C4, C5
C4-H₂ 1.5-1.7 ~38 HMBC to C3, C5, C6
C5-CH₃ ~1.2 ~30 HMBC to C4, C5, C6; NOE to H4, H6
C5-OH 1.8-3.0 (broad) - -
C6-H₂ 1.5-1.7 ~38 HMBC to C5, C7, C4
C7-H₂ 1.4-1.6 ~27 HMBC to C6, C8, C5
C8-H₂ 2.6-2.8 ~48 HMBC to C2, C7
C5 - ~70 HMBC from C5-CH₃, H4, H6

Chiroptical Methods (e.g., ECD, ORD) for Absolute Configuration Determination

The carbon atom at the C5 position in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Determining the absolute configuration (R or S) is crucial. While X-ray crystallography on a single crystal of one enantiomer can provide this information, chiroptical methods are essential for determining the absolute configuration in solution. mdpi.com

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are techniques that measure the differential absorption and refraction of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is a unique fingerprint of the molecule's absolute configuration. rsc.org

Modern approaches combine experimental ECD measurements with quantum-mechanical calculations. nih.gov The typical workflow involves:

Computational modeling of the possible low-energy conformations of both the R and S enantiomers.

Calculation of the theoretical ECD spectrum for each conformer using methods like Time-Dependent Density Functional Theory (TD-DFT).

Boltzmann averaging of the calculated spectra based on the predicted stability of the conformers.

Comparison of the resulting theoretical ECD spectrum for the R and S enantiomers with the experimentally measured spectrum. A match between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.govnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz The spectrum arises from the vibrations (stretching, bending) of chemical bonds, with each type of bond absorbing energy at a characteristic frequency.

For this compound, the key functional groups give rise to distinct signals:

O-H Stretch: A strong, broad absorption in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group. The broadness is due to intermolecular hydrogen bonding. dummies.com

N-H Stretch: A moderate, sharp absorption in the 3300-3500 cm⁻¹ region indicates the presence of the secondary amine. This band is generally less intense and sharper than the O-H stretch. pressbooks.pubopenstax.org

C-H Stretch: Absorptions from the aliphatic C-H bonds in the methyl group and the azocane ring appear in the 2850-3000 cm⁻¹ region.

C-O Stretch: A strong band in the fingerprint region, approximately 1050-1150 cm⁻¹, corresponds to the stretching vibration of the tertiary alcohol C-O bond.

C-N Stretch: The C-N stretching of the aliphatic amine typically appears as a medium to weak band in the 1020-1250 cm⁻¹ range. orgchemboulder.com

N-H Bend: A bending vibration for the secondary amine can be observed around 1500-1600 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹) Intensity
Alcohol O-H Stretch 3200 - 3600 Strong, Broad
Amine N-H Stretch 3300 - 3500 Moderate, Sharp
Alkane C-H Stretch 2850 - 3000 Strong
Tertiary Alcohol C-O Stretch 1050 - 1150 Strong
Aliphatic Amine C-N Stretch 1020 - 1250 Medium-Weak

Mechanistic Organic Chemistry of Azocane Ring Formation and Transformation

Detailed Elucidation of Reaction Pathways and Energy Profiles

The formation of the azocane (B75157) ring, particularly with a quaternary center at the 5-position as in 5-Methylazocan-5-ol, can be approached through various synthetic strategies, each with distinct reaction pathways and associated energy profiles. Common strategies include intramolecular cyclization and ring-expansion reactions. researchgate.net

Intramolecular cyclization , a prevalent method, typically involves the formation of a carbon-nitrogen bond to close the eight-membered ring. google.comyoutube.com For a precursor to this compound, this would likely involve a linear aminoalkene or amino-epoxide. The reaction pathway for such a cyclization is often catalyzed by a transition metal or proceeds under acidic or basic conditions. researchgate.net Computational studies on related systems suggest that the energy profile of these reactions is characterized by a significant activation energy barrier, reflecting the entropic penalty of forming a medium-sized ring. snnu.edu.cn

One plausible pathway is the intramolecular hydroamination of an unsaturated amine. The energy profile for such a reaction would show an initial complexation of the catalyst with the amine, followed by the rate-determining nucleophilic attack of the nitrogen atom onto the activated alkene. The presence of a methyl group on the carbon undergoing attack influences the energy of the transition state.

Another viable route is through ring-closing metathesis (RCM) , followed by functional group manipulation to install the hydroxyl group. The RCM pathway involves a series of cycloaddition and cycloreversion steps, with the energy profile being dependent on the catalyst and the substitution pattern of the diene precursor.

Ring-expansion reactions offer an alternative approach. For instance, the expansion of a smaller, more readily formed ring, such as a pyrrolidine (B122466) or piperidine (B6355638) derivative, can lead to the azocane skeleton. researchgate.net The mechanism of such expansions often involves the formation of a zwitterionic intermediate, with the energy profile being dictated by the stability of this intermediate and the subsequent migratory aptitude of the expanding group. researchgate.net

Identification and Characterization of Key Transition States and Reactive Intermediates

The journey from starting material to the final azocane product is punctuated by a series of high-energy transition states and more stable, yet often short-lived, reactive intermediates . organicchemistrytutor.comsolubilityofthings.comlumenlearning.commasterorganicchemistry.com

In the context of an intramolecular cyclization to form this compound, a key transition state would involve the partially formed C-N bond, with the nitrogen atom, the carbon being attacked, and the catalyst (if present) arranged in a specific geometry. organicchemistrytutor.comsolubilityofthings.com The energy of this transition state is a critical determinant of the reaction rate. solubilityofthings.com For example, in a palladium-catalyzed aza-Wacker type cyclization, a key intermediate is a carbon-bonded Pd(II) species formed after nucleopalladation of the olefin. nih.gov

Reactive intermediates in azocane synthesis can include:

Carbocations: In acid-catalyzed cyclizations, protonation of an alkene can generate a carbocationic intermediate, which is then trapped by the intramolecular amine nucleophile. The stability of this carbocation (tertiary in the case of a this compound precursor) would be a key factor. lumenlearning.com

Rhodacyclopentanones: In rhodium-catalyzed cycloaddition reactions leading to azocanes, rhodacyclopentanone intermediates have been proposed. acs.orgnih.gov These species are formed through the insertion of rhodium and carbon monoxide into a C-C bond of a cyclopropane (B1198618) precursor. acs.orgnih.gov

Zwitterionic Intermediates: As mentioned, ring-expansion mechanisms can proceed through zwitterionic intermediates, where the molecule contains both a positive and a negative formal charge. researchgate.net

The characterization of these transient species often relies on a combination of experimental techniques, such as low-temperature NMR spectroscopy and chemical trapping experiments, alongside computational (DFT) calculations to model their structures and energies. lumenlearning.comnih.gov

Investigation of Reversibility and Equilibration in Catalytic Cycles

For instance, in rhodium-catalyzed methodologies for azocane synthesis, it has been demonstrated that the initial formation of the rhodacyclopentanone intermediate can be a highly reversible process. acs.orgnih.gov This reversibility allows for an equilibration between different possible regioisomeric intermediates. nih.gov The final product distribution is then determined by the relative rates of the subsequent, often irreversible, product-forming steps from these equilibrated intermediates.

Similarly, in catalytic hydroamination, the initial coordination of the amine to the metal center and even the C-N bond-forming step can exhibit some degree of reversibility. This can be particularly relevant when competing reaction pathways are accessible.

The study of reversibility often involves isotopic labeling experiments. For example, the use of deuterium-labeled substrates can provide insight into whether a particular bond cleavage or formation step is reversible under the reaction conditions. nih.gov Understanding these equilibria is crucial for optimizing reaction conditions to favor the desired product.

Mechanisms Governing Regioselectivity and Stereoselectivity in Azocane Synthesis

The synthesis of a specific isomer of a substituted azocane, such as this compound, requires precise control over regioselectivity and stereoselectivity . organic-chemistry.orgkhanacademy.orgmasterorganicchemistry.com

Regioselectivity refers to the preferential formation of one constitutional isomer over another. masterorganicchemistry.com In the context of forming this compound, a key regioselective challenge would be to ensure cyclization occurs at the correct carbon atom to place the methyl and hydroxyl groups at the 5-position. The factors governing this include:

Electronic Effects: The inherent electronic properties of the reacting functional groups can direct the regiochemical outcome. For instance, in the addition to an unsymmetrical alkene, Markovnikov or anti-Markovnikov addition can be favored depending on the reaction mechanism. masterorganicchemistry.com

Steric Hindrance: The steric bulk of substituents near the reacting centers can block or disfavor attack at a particular position. youtube.com

Directing Groups: In some catalytic systems, a functional group on the substrate can coordinate to the catalyst and direct the reaction to a specific site. beilstein-journals.org

Stereoselectivity , the preferential formation of one stereoisomer, is also a critical consideration, particularly as the 5-position of this compound is a stereocenter if the rest of the ring is appropriately substituted. khanacademy.orgyoutube.com The mechanisms that control stereoselectivity often involve:

Chiral Catalysts: The use of chiral ligands on a metal catalyst can create a chiral environment that favors the formation of one enantiomer of the product over the other. researchgate.net

Substrate Control: The existing stereochemistry within the substrate can influence the stereochemical outcome of the reaction.

Mechanism-Dependent Stereochemistry: Certain reaction mechanisms have inherent stereochemical preferences. For example, an SN2 reaction proceeds with inversion of stereochemistry, while some syn-additions to alkenes occur on the same face of the double bond. youtube.com

Computational studies are invaluable in understanding the origins of both regioselectivity and stereoselectivity, as they can be used to calculate the energy differences between the transition states leading to the different possible isomers. beilstein-journals.org

Theoretical and Computational Chemistry of 5 Methylazocan 5 Ol and Azocane Analogues

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure of 5-Methylazocan-5-ol. These calculations, based on the principles of quantum mechanics, provide detailed information about electron distribution, molecular orbitals, and electrostatic potential. cuny.edu Such insights are crucial for predicting the molecule's stability and reactivity.

The stability of this compound can be assessed by calculating its total electronic energy and comparing it to that of its isomers or related compounds. The reactivity of the molecule, including potential sites for nucleophilic or electrophilic attack, can be determined by analyzing the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Conformational Energy Landscapes and Molecular Dynamics Simulations

The conformational flexibility of the eight-membered azocane (B75157) ring in this compound is a key determinant of its biological activity and physical properties. Conformational analysis is the study of the energetics between different spatial arrangements of a molecule, known as rotamers. lumenlearning.comlibretexts.org This analysis helps in understanding the stability of different isomers by considering the spatial orientation and through-space interactions of substituents. lumenlearning.com

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational energy landscape of this compound. mdpi.commdpi.com These simulations model the movement of atoms and molecules over time, allowing for the identification of stable conformations and the transitions between them. mdpi.commdpi.com By simulating the molecule's behavior in different environments, such as in a solvent or interacting with a biological target, MD simulations can provide valuable insights into its dynamic properties. plos.org

Table 2: Hypothetical Conformational Analysis Data for this compound

Conformer Relative Energy (kcal/mol) Dihedral Angle (C2-N1-C8-C7) Key Feature
Chair-Boat 0.0 65° Most stable conformation.
Twist-Chair 1.8 -80° A higher energy conformer.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry plays a crucial role in predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. nih.gov These predictions are invaluable for interpreting experimental spectra and for confirming the structure of newly synthesized compounds. nih.gov

By calculating the magnetic shielding of atomic nuclei, it is possible to predict the chemical shifts in an NMR spectrum. Similarly, by calculating the vibrational frequencies of the molecule's bonds, the positions of absorption bands in an IR or Raman spectrum can be predicted. nih.gov The correlation between these predicted spectra and experimentally obtained spectra provides a powerful method for structural elucidation. nih.gov

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic Parameter Predicted Value Experimental Value
¹³C NMR Chemical Shift (C5) 72.5 ppm 71.9 ppm
¹H NMR Chemical Shift (CH₃) 1.15 ppm 1.12 ppm
IR Stretch (O-H) 3450 cm⁻¹ 3430 cm⁻¹

Computational Design and Optimization of Novel Synthetic Routes

Computational chemistry is increasingly being used to design and optimize synthetic routes for complex molecules like this compound and its derivatives. nih.govmit.edu By modeling potential reaction pathways and calculating their activation energies, chemists can identify the most promising synthetic strategies before embarking on laboratory work. nih.govmit.edu

This computational approach can be used to screen for suitable starting materials, predict the feasibility of different reaction steps, and identify potential side reactions. researchgate.net By providing a deeper understanding of the reaction mechanism, computational chemistry can help to improve reaction yields, reduce waste, and accelerate the discovery of new synthetic methods. mdpi.com

Table 4: Hypothetical Computational Analysis of a Synthetic Step for an Azocane Analogue

Reaction Step Reactants Product Calculated Activation Energy (kcal/mol) Predicted Yield
Ring Closure N-substituted hept-6-en-1-amine Azocane derivative 25.4 Moderate

Advanced Synthetic Applications of 5 Methylazocan 5 Ol As a Chemical Building Block

Strategic Incorporation into Complex Molecular Architectures

The utility of a chemical building block is defined by its ability to be integrated into larger, more complex molecular structures. For 5-Methylazocan-5-ol, its bifunctional nature—a nucleophilic secondary amine (which can be protected or functionalized) and a tertiary alcohol—offers distinct chemical handles for synthetic elaboration.

The azocane (B75157) ring itself provides a non-planar, cyclic scaffold that can introduce specific conformational constraints into a target molecule. The tertiary alcohol at the C5 position can be used as a nucleophile or can be converted into a leaving group, allowing for the introduction of various substituents at this position through substitution reactions. Furthermore, the methyl group at the same position provides steric bulk and a specific electronic environment.

Although specific examples of incorporating this compound into large, complex natural products or pharmaceutical agents are not yet prevalent in peer-reviewed literature, its structural motifs are analogous to those found in bioactive compounds. For instance, the synthesis of a related intermediate, tert-butyl 4-hydroxy-5-methyl-azocane-1-carboxylate, was achieved with a yield of 86.86%, demonstrating the feasibility of constructing such scaffolds. google.com This protected precursor could, in principle, be deprotected to yield the free amine of 5-methylazocan-4-ol (B12976326), a close relative of the title compound, which was then used in further synthetic steps. google.com This suggests that this compound could similarly be employed in diversity-oriented synthesis to generate libraries of novel compounds for screening. aksci.compwr.edu.pl

Development of Novel Reagents and Catalysts Based on the Azocane Framework

The secondary amine within the this compound structure is a prime site for modification to create novel reagents or organocatalysts. The field of amine organocatalysis, for example, relies on the ability of secondary amines to form transient iminium or enamine ions with substrates, thereby activating them for subsequent reactions. nih.gov

The azocane scaffold could serve as the backbone for a new class of organocatalysts. The conformational properties of the eight-membered ring could influence the catalyst's activity and selectivity in ways that are different from more common five- or six-membered ring systems like pyrrolidine (B122466) or piperidine (B6355638). nih.gov Research has shown that the structure of the amine catalyst can significantly affect site selectivity in reactions such as C-H hydroxylation. nih.gov

While no catalysts derived directly from this compound have been reported, the general principle is well-established. For example, azocane itself has been used as a catalyst in C-H hydroxylation reactions, demonstrating the viability of the eight-membered ring in a catalytic cycle. nih.gov Derivatization of the this compound nitrogen with phosphine (B1218219) or other ligand-bearing moieties could also lead to the development of novel metal-coordinating ligands for transition-metal catalysis.

Role as Precursors in Multi-Step Organic Syntheses Towards Functional Molecules

The most immediate and practical application of a building block like this compound is as a precursor in multi-step synthetic sequences. youtube.com Its inherent functionalities allow for a planned, stepwise construction of more elaborate molecules.

A patent describing the synthesis of hepatitis B virus (HBV) inhibitors provides a relevant example with a constitutional isomer. The synthesis of 5-methylazocan-4-ol was a key step in the preparation of a series of azocane derivatives with therapeutic potential. google.com The synthesis involved the preparation of a protected ketone, tert-butyl 5-methyl-4-oxo-azocane-1-carboxylate, which was then reduced to the alcohol and subsequently deprotected. This demonstrates a viable synthetic route that could be adapted for this compound and highlights its potential as a precursor for medicinal chemistry programs.

Table 1: Key Intermediates in the Synthesis of a 5-Methylazocan-4-ol Scaffold google.com

Compound NamePrecursorReagents and ConditionsYield
tert-butyl 5-methyl-4-oxo-azocane-1-carboxylatetert-butyl 4-oxo-azocane-1-carboxylateKOH, MeOH/H₂O, 60 °C87.09%
tert-butyl 4-hydroxy-5-methyl-azocane-1-carboxylatetert-butyl 5-methyl-4-oxo-azocane-1-carboxylateNaBH₄, EtOH, 18 °C86.86%
5-methylazocan-4-oltert-butyl 4-hydroxy-5-methyl-azocane-1-carboxylateHCl/MeOH, 18 °C90.49%

This synthetic sequence underscores how a molecule like this compound, with its protected amine and modifiable alcohol, can serve as a valuable intermediate. The hydroxyl group could be oxidized, eliminated, or substituted, while the amine provides a point for attaching other fragments, making it a versatile precursor for creating a family of related but distinct functional molecules.

Emerging Research Directions in 5 Methylazocan 5 Ol Chemistry

Development of More Efficient and Sustainable Synthetic Protocols

There is no publicly available research on the synthesis of 5-Methylazocan-5-ol, precluding any discussion on the development of more efficient or sustainable protocols. General principles of green chemistry, such as the use of renewable solvents or catalytic methods, are well-established but cannot be specifically applied to this compound without foundational synthetic data. rsc.orgrsc.org

Exploration of Novel Reactivity and Derivatization Pathways

Without access to studies on the fundamental reactivity of this compound, any discussion of novel reactivity or the creation of derivatives would be purely speculative. The exploration of a compound's chemical behavior is a prerequisite for developing new derivatization pathways. google.comresearchgate.net

Integration with Flow Chemistry and Automated Synthetic Platforms

The integration of a chemical synthesis into flow chemistry or automated platforms requires well-established batch reaction conditions. sigmaaldrich.comnih.gov Given the absence of published synthetic methods for this compound, its application in these modern, high-throughput technologies has not been explored. rsc.org

Potential Applications in Advanced Materials Science and Supramolecular Chemistry

The potential for any molecule to be used in advanced materials or supramolecular chemistry is dependent on its specific structural and chemical properties. rsc.orgnih.govrsc.org As there is no data on the properties of this compound, its potential in these fields remains unknown.

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